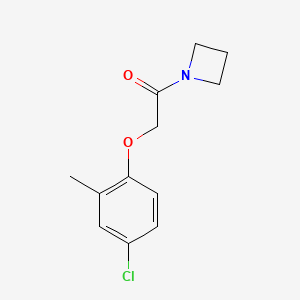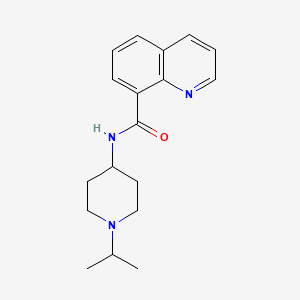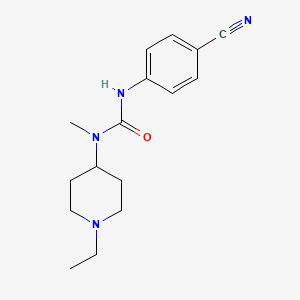
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone, also known as ACE, is a chemical compound with potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone is not fully understood, but it is believed to work by inhibiting the production of certain enzymes involved in inflammation and pain. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to induce apoptosis, or programmed cell death, in certain cancer cells.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain relief medications. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone in lab experiments is that it has been shown to have low toxicity in animal studies. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone is relatively easy to synthesize, making it accessible for researchers. However, one limitation of using 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several potential future directions for research on 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone. One area of focus could be further investigating its anti-inflammatory and analgesic properties, with the goal of developing new pain relief medications. Additionally, further research could be conducted on its potential use in the treatment of cancer, with the goal of developing new cancer treatments. Finally, research could be conducted to better understand the mechanism of action of 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone, which could lead to new insights into its potential applications.
Synthesis Methods
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone can be synthesized using a multi-step process involving the reaction of 4-chloro-2-methylphenol with sodium hydroxide, followed by the reaction of the resulting compound with 2-chloroethyl ethyl ether and azetidine. The final product is purified through recrystallization.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has potential applications in scientific research, particularly in the field of pharmacology. 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. Additionally, 1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-7-10(13)3-4-11(9)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFGEVLXKJEKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-chloro-2-methylphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)








![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)

![2-[acetyl(methyl)amino]-N-cyclopropylbenzamide](/img/structure/B7474666.png)